molecular formula C46H43N3O8 B12390140 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B12390140
M. Wt: 765.8 g/mol
InChI Key: BELSCPVNMPKOED-CYGHIRTNSA-N
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Description

9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with a unique structure that combines elements of fluorenyl, oxolan, and pyrimidinyl groups

Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the fluorenylmethyl group, followed by the introduction of the oxolan and pyrimidinyl groups through a series of reactions such as esterification, nucleophilic substitution, and carbamate formation. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The oxolan ring can be reduced to form dihydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include fluorenone derivatives, dihydroxy oxolan derivatives, and substituted methoxy derivatives.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The fluorenyl group can intercalate with DNA, while the oxolan and pyrimidinyl groups can interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar compounds to 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate include:

These compounds share the fluorenylmethyl group but differ in the other functional groups attached. The uniqueness of this compound lies in its combination of fluorenyl, oxolan, and pyrimidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C46H43N3O8

Molecular Weight

765.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C46H43N3O8/c1-29-26-49(44(51)47-42(29)48-45(52)55-28-40-38-15-9-7-13-36(38)37-14-8-10-16-39(37)40)43-41(50)25-35(57-43)27-56-46(30-11-5-4-6-12-30,31-17-21-33(53-2)22-18-31)32-19-23-34(54-3)24-20-32/h4-24,26,35,40-41,43,50H,25,27-28H2,1-3H3,(H,47,48,51,52)/t35-,41?,43-/m1/s1

InChI Key

BELSCPVNMPKOED-CYGHIRTNSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@H]5C(C[C@@H](O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5C(CC(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O

Origin of Product

United States

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